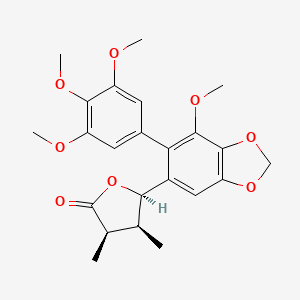

Eupomatilone 4

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H26O8 |

|---|---|

Molecular Weight |

430.4 g/mol |

IUPAC Name |

(3R,4S,5R)-5-[7-methoxy-6-(3,4,5-trimethoxyphenyl)-1,3-benzodioxol-5-yl]-3,4-dimethyloxolan-2-one |

InChI |

InChI=1S/C23H26O8/c1-11-12(2)23(24)31-19(11)14-9-17-21(30-10-29-17)22(28-6)18(14)13-7-15(25-3)20(27-5)16(8-13)26-4/h7-9,11-12,19H,10H2,1-6H3/t11-,12+,19+/m0/s1 |

InChI Key |

YGJWBZGKXSGXHD-AVCJSFLBSA-N |

Isomeric SMILES |

C[C@H]1[C@H](C(=O)O[C@H]1C2=CC3=C(C(=C2C4=CC(=C(C(=C4)OC)OC)OC)OC)OCO3)C |

Canonical SMILES |

CC1C(C(=O)OC1C2=CC3=C(C(=C2C4=CC(=C(C(=C4)OC)OC)OC)OC)OCO3)C |

Synonyms |

eupomatilone 4 |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Eupomatilone 4

Botanical Source and Distribution of Eupomatilone 4

This compound is a constituent of Eupomatia bennettii F. Muell. publish.csiro.auresearchgate.netpublish.csiro.au This plant is a small shrub characterized by tubers and is endemic to Australia. publish.csiro.au E. bennettii is found in two distinct geographical areas along the eastern coast of Australia: in the subtropical rainforests of northern New South Wales and southern Queensland, and in the tropical rainforests of northern Queensland. publish.csiro.au

Isolation from Eupomatia bennettii (Aerial Parts and Tubers)

This compound has been successfully isolated from both the aerial parts and the tubers of Eupomatia bennettii. publish.csiro.auresearchgate.netpublish.csiro.au Investigations into the aerial parts of E. bennettii have revealed the presence of eupomatilone-4 alongside a variety of other compounds, including other eupomatilones (eupomatilone-1, -2, -3, -5, and -6), eupomatenoids, eupodienones, and alkaloids. publish.csiro.auresearchgate.netpublish.csiro.au Similarly, eupomatilone-4 has been isolated from the tubers of E. bennettii, where it co-occurs with other eupomatilones (eupomatilone-3, -6, and -7), eupomatenoids, and eupodienones. publish.csiro.auresearchgate.netpublish.csiro.au

Detailed analyses of the yields obtained from different plant parts provide insight into the distribution of this compound within E. bennettii. For example, one extraction of aerial parts yielded eupomatilone-4 at a concentration of 0.02%, while another batch from aerial parts showed a yield of 0.029%. publish.csiro.au From the tubers, a reported total yield of 0.073 g corresponded to 0.024% of the starting material. publish.csiro.au

The following table summarizes reported isolation yields of eupomatilone-4 from Eupomatia bennettii:

| Plant Part | Reported Yield (%) | Reported Mass (g) |

| Aerial Parts | 0.02 | 0.008 |

| Aerial Parts | 0.029 | 0.02 |

| Tubers | 0.024 | 0.073 |

Advanced Chromatographic and Extraction Techniques for this compound Isolation

The isolation of natural products such as this compound from the intricate matrices of plant material necessitates the use of advanced extraction and chromatographic techniques. rsc.orgrsc.org These methods are essential for effectively separating the target compound from other co-existing substances.

Principles of Natural Product Isolation Relevant to Lignans (B1203133)

The isolation of natural products typically commences with the preparation of the biological material, which often involves drying and grinding to disrupt tissues and cell integrity, thereby enhancing the efficiency of extraction. rsc.org A common initial step is extraction using a range of solvents with increasing polarity to obtain crude extracts. rsc.orgrsc.org Solvent partitioning is a technique frequently employed to separate different groups of compounds based on their varying solubilities in two immiscible solvents. rsc.org Given that lignans are generally lipophilic polyphenols, solvents with medium to high polarity, including ethyl acetate, ethanol, methanol, and their aqueous mixtures, are often used for their extraction. mdpi.com

Chromatographic techniques are indispensable for the subsequent purification and isolation of individual compounds from crude extracts or fractions. rsc.orgrsc.orgjsmcentral.org These techniques achieve separation by exploiting the differential distribution of components between a mobile phase and a stationary phase. basicmedicalkey.com Widely used chromatographic methods in natural product isolation include open-column chromatography, and High-Performance Liquid Chromatography (HPLC) in both analytical and preparative scales, as well as Thin-Layer Chromatography (TLC). rsc.orgjsmcentral.org Counter-current chromatography (CCC), such as high-speed counter-current chromatography (HSCCC), represents another valuable support-free liquid-liquid partition method capable of isolating multiple components with high recovery and efficiency. nih.gov

Optimization Strategies for this compound Yield and Purity

Optimizing the isolation of natural products focuses on maximizing both the yield and the purity of the desired compound. This requires careful selection and adjustment of parameters in both the extraction and chromatographic steps. Factors that influence extraction efficiency include the polarity of the solvent, temperature, extraction time, and the application of techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE). mdpi.comorganomation.comresearchgate.net The choice of solvent is particularly critical and should be aligned with the physicochemical properties of the target compound. mdpi.com

Optimization in chromatography involves selecting suitable stationary and mobile phases, determining appropriate flow rates, and designing effective elution gradients to achieve optimal separation. mdpi.combasicmedicalkey.com For instance, reversed-phase chromatography, which utilizes a nonpolar stationary phase and a more polar mobile phase, is a widely adopted technique for separating hydrophobic molecules like many lignans. basicmedicalkey.com Employing a stepwise elution mode in techniques such as HSCCC can also contribute to improved resolution of the target compounds. nih.gov

Although specific optimization strategies solely dedicated to maximizing the yield and purity of this compound were not explicitly detailed in the provided information, the general principles of natural product isolation and chromatographic optimization are applicable. These principles involve the systematic variation of parameters such as solvent systems, extraction duration, temperature, and chromatographic conditions (including the choice of stationary phase, mobile phase composition, and gradient profiles) to enhance the efficiency of this compound isolation from Eupomatia bennettii. Design of experiments (DoE), a statistical approach, is frequently used in the optimization of chemical processes, including the isolation of natural products, to develop models that describe the relationship between experimental inputs and outcomes such as yield and purity. nih.govbeilstein-journals.org

Comprehensive Strategies in the Total Synthesis of Eupomatilone 4

Diverse Synthetic Approaches to Eupomatilone 4 and its Analogues

Diastereocontrolled Total Syntheses

A successful total synthesis of this compound has been achieved through a diastereocontrolled route. acs.orgacs.orgnih.gov This approach hinges on a diastereoselective hydroboration/oxidation sequence to establish the required stereochemistry. acs.orgacs.orgnih.gov The synthesis of related lignans (B1203133) has also employed diastereoselective strategies, such as the Ireland-Claisen rearrangement to set key stereocenters and a substrate-directed dihydroxylation. researchgate.net These methods demonstrate the importance of controlling stereochemistry at crucial steps to achieve the desired natural product.

Protecting-Group-Free and Step-Economical Approaches

Modern synthetic chemistry increasingly values efficiency, not only in terms of yield but also in the number of steps and the use of temporary protecting groups. numberanalytics.comorganic-chemistry.org While a completely protecting-group-free synthesis of this compound has not been explicitly detailed in the provided context, the development of such strategies for its analogues highlights a significant trend. lookchem.comresearchgate.net For instance, a protecting-group-free asymmetric total synthesis of Eupomatilones 2, 5, and 6 has been developed using a modified Kowalski ester homologation, achieving the synthesis in just five or six steps from commercial starting materials. lookchem.comresearchgate.net These approaches, which aim to minimize superfluous steps, are considered more environmentally friendly and cost-effective. organic-chemistry.orgresearchgate.net

Key Chemical Transformations and Reaction Mechanisms in this compound Synthesis

Biaryl Cross-Coupling Reactions (e.g., Lipshutz Cuprate (B13416276), Suzuki Chemistry)

The formation of the biaryl bond is a critical step in the synthesis of this compound. One powerful method employed is the Lipshutz cuprate cross-coupling reaction. acs.orgacs.orgnih.gov This reaction involves the formation of a mixed organocuprate, which then undergoes oxidative coupling to form the sterically hindered biaryl linkage. cam.ac.ukcam.ac.uk The use of "kinetic" conditions, involving very low temperatures, has been shown to favor the desired cross-coupled product over homocoupled byproducts. cam.ac.uk

Suzuki-Miyaura coupling is another prominent biaryl cross-coupling reaction, widely used in the synthesis of complex molecules due to its mild conditions and tolerance of various functional groups. rsc.orglibretexts.orgresearchgate.net In the context of related eupomatilone syntheses, Suzuki coupling has been utilized to form the biaryl system from a bromo-intermediate. This palladium-catalyzed reaction between an organoboron compound and an organic halide is a versatile and powerful tool for constructing C-C bonds in complex natural product synthesis. researchgate.netscielo.org.mx

Table of Key Synthetic Reactions in Eupomatilone Synthesis

| Reaction Type | Key Reagents/Catalysts | Purpose in Synthesis |

|---|---|---|

| Diastereoselective Hydroboration-Oxidation | Borane, Oxidizing agent (e.g., H₂O₂) | Stereoselective installation of alcohol functional groups. acs.orgacs.orgnih.gov |

| Lipshutz Biarylcuprate Cross-Coupling | Organolithiums, Copper(I) cyanide | Formation of the sterically hindered biaryl bond. acs.orgcam.ac.uk |

| Suzuki-Miyaura Cross-Coupling | Palladium catalyst, Organoboron compound, Organic halide | Construction of the biaryl C-C bond. libretexts.org |

| Kowalski Ester Homologation | Modified for intramolecular ring closure | Protecting-group-free synthesis of γ-butyrolactone core. lookchem.comresearchgate.net |

Intramolecular Rearrangements (e.g., Ireland-Claisen Rearrangement, Wittig Rearrangement)

Intramolecular rearrangements are powerful tools in organic synthesis, enabling the formation of complex cyclic structures and the strategic installation of stereocenters. In the context of Eupomatilone synthesis, the Ireland-Claisen and Wittig rearrangements have been notably employed.

The Ireland-Claisen Rearrangement , a nih.govnih.gov-sigmatropic rearrangement of an allylic ester, offers a reliable method for carbon-carbon bond formation with excellent stereocontrol. organic-chemistry.orgnumberanalytics.com In an approach toward the eupomatilone family, a strategy was devised that utilizes an intramolecularly competitive Ireland-Claisen rearrangement. nih.gov This key step served a dual purpose: constructing the A-ring of the eupomatilone core and establishing the critical stereochemistry at the C(3) and C(4) positions. nih.gov A novel Ireland-Claisen approach was also described for the synthesis of the putative structure of 5-epi-eupomatilone-6, where the rearrangement not only set the C3 and C4 stereocenters but also generated a vinyl epoxide. nih.gov

The nih.govnih.gov-Wittig Rearrangement , another sigmatropic rearrangement, has also been a cornerstone in the synthesis of several eupomatilone congeners. researchgate.netsemanticscholar.orgresearchgate.net This reaction involves the isomerization of allylic ethers upon treatment with a strong base. researchgate.net An asymmetric variant of this rearrangement, employing a bis(oxazoline) chiral ligand, was successfully used to construct two chiral centers enantioselectively in the total synthesis of eupomatilones 1, 2, and 5. researchgate.netresearchgate.net Optimization of the reaction conditions, including the choice of base and solvent, was crucial to achieving high enantioselectivity. researchgate.netresearchgate.net The driving force for the related Wittig reaction, an olefination process, is the formation of a highly stable phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide byproduct. total-synthesis.com

Homologation Reactions (e.g., Kowalski Homologation)

Homologation reactions, which extend a carbon chain by a single carbon atom, are valuable synthetic transformations. The Kowalski homologation of esters has emerged as a particularly effective strategy in the synthesis of γ-butyrolactone-containing natural products, including the eupomatilones. acs.orgnih.govresearchgate.net This reaction involves the reaction of an ester with dibromomethyllithium, followed by a series of steps including elimination and rearrangement to yield a homologated ester. organic-chemistry.org

A modified Kowalski ester homologation was central to a highly efficient and divergent synthesis of eupomatilones-2, 5, 6, and 3-epi-eupomatilone-6. acs.orgnih.gov This approach enabled the construction of the functionalized chiral γ-butyrolactone core in a protecting-group-free manner, leading to one of the shortest reported syntheses of these natural products. acs.orgnih.gov The strategy commenced with a stereoselective aldol (B89426) reaction to create a syn-aldol adduct, which then underwent the modified Kowalski homologation to furnish the desired γ-butyrolactone intermediate. acs.org

Rhodium-Catalyzed Enantioselective Desymmetrization of Cyclic Anhydrides

The enantioselective desymmetrization of meso compounds is a powerful strategy for generating chiral building blocks. In a concise synthesis of eupomatilones 4, 6, and 7, a rhodium-catalyzed enantioselective desymmetrization of a cyclic meso anhydride (B1165640) served as the key step. acs.orgthieme-connect.comnih.govkisti.re.kr This reaction involved the opening of the anhydride with an in situ generated organozinc reagent in the presence of a chiral rhodium catalyst. thieme-connect.comnih.gov

This method proved highly effective for the asymmetric alkylation of glutaric anhydrides, a reaction for which nickel- and palladium-based catalysts were less suitable. rhhz.net The use of a rhodium/PHOX catalyst system with alkyl zinc halide nucleophiles led to the efficient and selective desymmetrization of the anhydride, providing a crucial chiral intermediate for the synthesis of the eupomatilones. rhhz.net

Asymmetric Aldol Reactions and Chiral Auxiliary Applications

Asymmetric aldol reactions are fundamental carbon-carbon bond-forming reactions that allow for the stereocontrolled synthesis of β-hydroxy carbonyl compounds. researchgate.net These reactions, often mediated by chiral auxiliaries , have been instrumental in establishing the stereochemistry of the eupomatilone core. nih.govacs.orgwikipedia.orgresearchgate.net Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgyork.ac.ukwikipedia.org

In the synthesis of an optically active isomer of eupomatilone-6, an aldol reaction employing a thiazolidinethione chiral auxiliary was a key step. acs.orgnih.gov The chiral auxiliary guided the addition of an enolate to an aldehyde, establishing the desired stereochemistry. acs.org Similarly, Evans-type asymmetric aldol reactions, utilizing chiral oxazolidinone auxiliaries, have been widely applied in natural product synthesis to create contiguous stereocenters with high diastereoselectivity. wikipedia.orgresearchgate.net The predictable stereochemical outcome of these reactions makes them a reliable tool for complex molecule synthesis. researchgate.netscielo.org.mx

Oxidative Rearrangements and Prins-Pinacol Tandem Processes

Oxidative rearrangements and tandem processes offer efficient pathways to complex molecular architectures from simpler precursors. An oxidative Prins-Pinacol tandem process , mediated by a hypervalent iodine reagent, has been developed as a powerful tool in organic synthesis. nih.govacs.org This reaction allows for the stereoselective transformation of simple phenols into highly functionalized spirocyclic dienones. nih.govacs.org While not directly reported in the synthesis of this compound, the principles of such oxidative rearrangements, including oxidative Friedel-Crafts reactions, highlight the potential for novel synthetic strategies. acs.org The concept of "aromatic ring umpolung" is central to these transformations, reversing the typical reactivity of the aromatic ring. nih.govacs.org Such tandem processes can rapidly build molecular complexity, constructing multiple quaternary carbon centers in a single operation. nih.govacs.org

Zn-Mediated Barbier Reactions

The Barbier reaction , typically involving the reaction of a carbonyl compound with an organometallic reagent generated in situ, is a versatile method for carbon-carbon bond formation. nih.gov The Zn-mediated Barbier reaction has been specifically applied in the synthesis of eupomatilone-6. acs.orgnih.govresearchgate.net

In this synthetic route, a biarylaldehyde was treated with crotyl bromide in the presence of zinc metal. acs.orgnih.gov This reaction, followed by hydroboration and oxidation, yielded the key γ-butyrolactone intermediates. acs.orgnih.gov The Barbier reaction is known for its operational simplicity and tolerance of various functional groups. organic-chemistry.org Mechanochemical approaches, such as ball-milling, have been shown to enhance the efficiency of the Zn-mediated Barbier reaction, reducing the need for solvents and inert atmospheres. organic-chemistry.org

Enantioselective and Diastereoselective Control in this compound Synthesis

Achieving precise control over stereochemistry is a paramount challenge in the total synthesis of complex natural products like this compound. Synthetic chemists have employed a variety of strategies to achieve both enantioselective and diastereoselective control. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, while diastereoselective synthesis controls the formation of one diastereomer over others. wikipedia.org

Key strategies for stereocontrol in this compound synthesis include:

Chiral auxiliaries: As discussed, these are temporarily attached to the substrate to direct the formation of new stereocenters, as seen in asymmetric aldol reactions. acs.orgwikipedia.orgnih.gov

Asymmetric catalysis: Chiral catalysts, such as the rhodium complexes used in anhydride desymmetrization, create a chiral environment that favors the formation of one enantiomer. acs.orgnih.govwikipedia.org

Substrate-controlled reactions: The existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions. nih.gov

Sigmatropic rearrangements: Reactions like the Ireland-Claisen and nih.govnih.gov-Wittig rearrangements proceed through highly ordered, chair-like transition states, which allows for the predictable transfer of chirality. nih.govnih.govresearchgate.net

A convergent and diastereocontrolled total synthesis of eupomatilones 4 and 6 was achieved using a diastereoselective hydroboration/oxidation sequence and a convergent Lipshutz biarylcuprate cross-coupling reaction. nih.govacs.org The combination of these methods highlights the multifaceted approach required to successfully navigate the stereochemical complexities of this compound synthesis.

Strategies for Stereocenter Establishment

The stereochemistry of the substituted γ-butyrolactone ring is a critical feature of the eupomatilone family. The assembly of this core structure with precise control over its stereocenters has been a focal point of synthetic efforts. A range of methodologies has been successfully employed to achieve the desired stereochemical outcome.

A convergent and diastereocontrolled total synthesis of this compound was accomplished using a diastereoselective hydroboration/oxidation sequence. acs.orgnih.gov This approach effectively controlled the relative stereochemistry during the formation of the lactone precursor. Another powerful strategy involves the enantioselective desymmetrization of cyclic meso anhydrides. nih.gov A concise synthesis of this compound, alongside Eupomatilones 6 and 7, was achieved through a rhodium-catalyzed enantioselective desymmetrization using organozinc reagents generated in situ. nih.gov

Researchers have also utilized Brønsted acid-catalyzed allylboration, which enabled a short and stereodivergent synthesis of all four diastereomers of eupomatilone, with their structures confirmed by crystallography. unirioja.es For the synthesis of related eupomatilone structures, such as epimers of Eupomatilone-6, other notable strategies have been developed. One key approach involved the stereoselective conjugate addition of vinylmagnesium chloride to a chiral α,β-unsaturated N-acyl oxazolidinone (Evans' auxiliary), followed by α-methylation. researchgate.netnih.gov This method allows for the reliable installation of specific stereocenters. Additionally, asymmetric aldol reactions employing a thiazolidinethione chiral auxiliary have been used to set the stereochemistry in the synthesis of optically active isomers. researchgate.net An asymmetric carbomethoxycrotylboration approach, applying Miyaura's boryl-copper chemistry, represents another novel method for constructing the α-methylene-γ-lactone moiety found in the eupomatilone family. ohiolink.edu

Table 1: Key Methodologies for Stereocenter Establishment in Eupomatilone Synthesis

| Strategy | Key Reagents/Catalysts | Target Molecules | Reference(s) |

| Diastereoselective Hydroboration/Oxidation | Borane complexes | This compound, Eupomatilone 6 | acs.org, nih.gov |

| Enantioselective Desymmetrization | Rhodium catalyst, Organozinc reagents | This compound, 6, 7 | nih.gov |

| Brønsted Acid-Catalyzed Allylboration | Brønsted acid, Allylborane reagents | Eupomatilone diastereomers | unirioja.es |

| Asymmetric Conjugate Addition | Evans' auxiliary, Vinylmagnesium chloride | (+)-3-epi-eupomatilone-6 | researchgate.net, nih.gov |

| Asymmetric Aldol Reaction | Thiazolidinethione chiral auxiliary | Optically active Eupomatilone-6 isomer | researchgate.net |

| Asymmetric Carbomethoxycrotylboration | Miyaura's boryl-copper chemistry | Eupomatilone family members | ohiolink.edu |

| Asymmetric researchgate.netresearchgate.net-Wittig Rearrangement | nBuLi, Bis(oxazoline) chiral ligand | Eupomatilone 1, 2, 5 | researchgate.net |

Control of Atropisomerism in Lignan (B3055560) Biaryl Systems

A defining structural feature of this compound and other related lignans is the presence of a stereogenic biaryl axis, which gives rise to atropisomerism. researchgate.net this compound is described as being "atropisomerically fluxional," meaning it exists as a dynamic mixture of rotational isomers that interconvert at room temperature. acs.orgnih.gov This is evident in NMR spectra, where the presence of doubled signals for certain eupomatilones indicates a nearly 1:1 ratio of two atropisomers. researchgate.net Controlling the stereochemistry of this biaryl bond is a significant challenge in their total synthesis.

The construction of the biaryl core is typically achieved through cross-coupling reactions. A convergent Lipshutz biarylcuprate cross-coupling reaction was a key step in the total synthesis of Eupomatilones 4 and 6. acs.orgnih.gov Suzuki-Miyaura cross-coupling has also been employed, particularly with heavily electron-rich coupling partners, to forge the biaryl linkage in members of this lignan family. ohiolink.edu For other complex natural products with similar structural motifs, such as Gomisins, an intramolecular oxidative biaryl cuprate cross-coupling has been shown to proceed with complete atropdiastereocontrol. ohiolink.edu

The inherent stability of the atropisomers can vary. In some related biaryl-containing medium-ring systems, the barrier to rotation around the biaryl bond is high, rendering the atropisomers configurationally stable. cam.ac.uk However, for systems where interconversion is possible, thermal isomerization can be used to convert a kinetically formed atropisomer into the thermodynamically favored one, providing a method for controlling the final stereochemical outcome. cam.ac.uk

Table 2: Biaryl Coupling Reactions in the Synthesis of Eupomatilone and Related Lignans

| Coupling Reaction | Key Reagents/Catalysts | Application | Reference(s) |

| Lipshutz Biarylcuprate Coupling | Higher-order cyanocuprates | Total synthesis of this compound and 6 | acs.org, nih.gov |

| Suzuki-Miyaura Coupling | Palladium catalyst | Synthesis of eupomatilone family members | ohiolink.edu |

| Intramolecular Oxidative Biaryl Cuprate Coupling | Copper reagents | Synthesis of related atropisomeric lignans | ohiolink.edu |

Synthesis of this compound Analogues and Derivatives

The successful total synthesis of this compound has paved the way for the synthesis of its naturally occurring analogues and other structurally related derivatives. These efforts are crucial for confirming the structures of the natural products and exploring structure-activity relationships. Full details of the total syntheses for five members of the eupomatilone family—Eupomatilone 1, 2, 3, 6, and 7, in addition to this compound—have been reported. nih.gov

Synthetic campaigns have targeted multiple family members simultaneously. For instance, a rhodium-catalyzed desymmetrization strategy yielded not only this compound but also Eupomatilones 6 and 7. nih.gov Similarly, asymmetric researchgate.netresearchgate.net-Wittig rearrangements have been employed in the total synthesis of Eupomatilones 1, 2, and 5. researchgate.net

Beyond the direct analogues, synthetic work has also produced stereoisomers and epimers, such as the formal synthesis of (+)-3-epi-eupomatilone-6 and its 3,5-bis-epimer. nih.gov These syntheses are vital for assigning the absolute and relative configurations of the natural products. Furthermore, the eupomatilone skeleton has served as a template for the bioinspired synthesis of other lignan subtypes. researchgate.net For example, the reduction of the eupomatilone core led to the synthesis of (–)-gymnothelignan J, which was then converted to (–)-gymnothelignan V through a stereoselective intramolecular Friedel-Crafts reaction. researchgate.netresearchgate.net This connection highlights the biosynthetic relationship between these different classes of lignans. researchgate.net

Table 3: Synthesized Analogues and Derivatives of this compound

| Compound Name | Classification | Key Synthetic Strategy | Reference(s) |

| Eupomatilone 1 | Analogue | Asymmetric researchgate.netresearchgate.net-Wittig Rearrangement | researchgate.net, nih.gov |

| Eupomatilone 2 | Analogue | Asymmetric researchgate.netresearchgate.net-Wittig Rearrangement | researchgate.net, nih.gov |

| Eupomatilone 3 | Analogue | Total Synthesis | nih.gov |

| Eupomatilone 5 | Analogue | Asymmetric researchgate.netresearchgate.net-Wittig Rearrangement | researchgate.net |

| Eupomatilone 6 | Analogue | Diastereoselective Hydroboration/Oxidation, Rh-catalyzed Desymmetrization | acs.org, nih.gov, nih.gov, nih.gov |

| Eupomatilone 7 | Analogue | Rh-catalyzed Desymmetrization | nih.gov, nih.gov |

| (+)-3-epi-eupomatilone-6 | Epimer/Derivative | Asymmetric Conjugate Addition | nih.gov |

| 3,5-bis-epimer of eupomatilone-6 | Epimer/Derivative | Asymmetric Conjugate Addition | nih.gov |

| (–)-Gymnothelignan V | Derivative | Reduction of Eupomatilone skeleton, Intramolecular Friedel-Crafts | researchgate.net, researchgate.net |

Structural Elucidation and Conformational Analysis of Eupomatilone 4

Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are indispensable tools in the determination of the chemical structure of natural products like Eupomatilone 4. These techniques provide crucial information about the connectivity of atoms, the presence of functional groups, and the spatial arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Lignan (B3055560) Analysis

NMR spectroscopy, including both 1D and 2D techniques, is a primary method for the structural elucidation of lignans (B1203133) such as this compound. Analysis of 1H and 13C NMR spectra provides detailed information about the different hydrogen and carbon environments within the molecule. Techniques like 1H-1H COSY, HSQC, and HMBC are used to establish connectivity and assign signals to specific atoms in the structure researchgate.netcas.cnnih.gov. For eupomatilones, NMR spectroscopy has been instrumental in establishing the chemical structures and relative stereochemistry researchgate.netncl.res.in. In the case of this compound, comparisons of synthetic samples with the natural product using 1H NMR spectroscopy have confirmed the proposed structure acs.orgacs.org.

Specific NMR data, such as chemical shifts and coupling constants, are critical for determining the substitution patterns on the biphenyl (B1667301) system and the structure of the tetrahydrofuranone ring publish.csiro.au. For instance, the non-equivalence observed in the NMR signals of certain methoxyl groups and protons on one of the benzene (B151609) rings in related eupomatilones has been attributed to restricted rotation around the biphenyl bond, indicating atropisomerism publish.csiro.au. Variable-temperature NMR experiments can further probe the dynamic nature of these molecules researchgate.net.

Spectrometric Methods in Structure Confirmation

Mass spectrometry (MS) complements NMR spectroscopy by providing information about the molecular weight and fragmentation pattern of a compound wikipedia.organu.edu.aumsu.edu. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula, which is a fundamental step in structure elucidation researchgate.net. The fragmentation pattern observed in the mass spectrum can provide clues about the substructures present in the molecule wikipedia.orgmsu.edu. While specific MS data for this compound were not detailed in the provided snippets, mass spectrometry is a standard technique used alongside NMR for the comprehensive structural characterization of natural products and synthetic intermediates in the eupomatilone family anu.edu.auresearchgate.net.

Stereochemical and Atropisomeric Properties of this compound

This compound possesses stereogenic centers and exhibits atropisomerism, adding layers of complexity to its structural characterization and conformational analysis.

Assignment of Relative and Absolute Configuration

The assignment of relative and absolute configurations in complex molecules like this compound is a critical aspect of structural elucidation reddit.com. Spectroscopic analysis, particularly detailed NMR studies, provides information about the relative stereochemistry of adjacent chiral centers cas.cnnih.gov. For eupomatilones, the stereochemistry of the tetrahydrofuran (B95107) moiety has been assigned based on NMR data cas.cn.

Techniques such as single-crystal X-ray diffraction are considered definitive for establishing absolute configurations when suitable crystals can be obtained cas.cnnih.govresearchgate.net. In the absence of X-ray quality crystals, chemical transformations to known compounds or the use of chiral auxiliaries in synthesis can help determine the absolute configuration researchgate.netnih.gov. For the eupomatilone family, including related compounds, absolute configurations have been assigned using a combination of spectroscopic analysis, X-ray diffraction, and chemical transformations cas.cnnih.govresearchgate.net. Homology has also been used to suggest the uniform R-configuration at C-5 in several eupomatilones nih.govresearchgate.net. The stereochemistry at C-3 and C-4 in eupomatilones has been established during synthetic approaches nih.gov.

Atropisomeric Fluxionality in Biaryl Lignans

Eupomatilones, being biaryl lignans, can exhibit atropisomerism due to restricted rotation around the central biphenyl bond publish.csiro.auresearchgate.netpublish.csiro.aupublish.csiro.au. This restricted rotation can lead to the existence of stable rotational isomers (atropisomers) that are separable or interconvertible depending on the energy barrier to rotation publish.csiro.auresearchgate.net. The presence of bulky substituents ortho to the biaryl bond increases the barrier to rotation, making atropisomerism observable publish.csiro.au.

In the case of eupomatilones, atropisomerism has been observed, and compounds can exist as mixtures of atropisomers at room temperature, as revealed by doubled signals in their NMR spectra publish.csiro.auresearchgate.net. Variable-temperature NMR experiments are employed to study the dynamic process of interconversion between atropisomers and to determine the coalescence temperature and the energy barrier to rotation publish.csiro.auresearchgate.net. For Eupomatilone 1, dynamic NMR studies in deuterodichloroethylene were carried out to confirm atropisomerism publish.csiro.au. The atropisomers of this compound have been described as inseparable, with a reported coalescence temperature between 97-102 °C acs.org.

Conformational Dynamics and Their Implications

Conformational analysis is the study of the different spatial arrangements of a molecule that result from rotation around single bonds and the energetics associated with these arrangements lumenlearning.comlibretexts.org. For flexible molecules like lignans with multiple rotatable bonds, understanding conformational dynamics is crucial for a complete structural picture nih.gov.

Here is a summary of spectroscopic data types used:

| Spectroscopic Technique | Information Provided | Application in this compound Analysis |

| NMR Spectroscopy | Connectivity, functional groups, relative stereochemistry | Elucidation of the biphenyl and tetrahydrofuranone moieties, assignment of relative configuration. researchgate.netcas.cnnih.gov |

| 1D NMR (1H, 13C) | Number and types of protons and carbons | Initial structural information, identification of key functional groups. publish.csiro.auresearchgate.netnih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Through-bond and through-space correlations | Establishing connectivity, confirming structural fragments, assigning signals. publish.csiro.auresearchgate.net |

| Variable-Temperature NMR | Dynamics of conformational processes | Studying atropisomerism and determining energy barriers to rotation. publish.csiro.auresearchgate.net |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation | Confirmation of molecular formula, identification of structural fragments. anu.edu.auresearchgate.net |

| HRMS | Exact molecular weight and elemental formula | Precise determination of the molecular composition. researchgate.net |

Here is a summary of stereochemical assignments:

| Feature | Method(s) Used for Assignment | Findings related to this compound / Eupomatilone Family |

| Relative Configuration | Spectroscopic analysis (NMR) | Established for the tetrahydrofuran moiety and other parts of the molecule. researchgate.netcas.cnnih.gov |

| Absolute Configuration | X-ray single-crystal diffraction, chemical transformations, homology | Assigned for related eupomatilones, suggesting uniform configuration at C-5 in some cases. cas.cnnih.govresearchgate.net |

| Stereochemistry at C3 and C4 | Established during synthesis | Determined through controlled synthetic routes. nih.gov |

| Atropisomerism | Spectroscopic analysis (NMR), Variable-temperature NMR | Observed in eupomatilones due to restricted rotation around the biphenyl bond, leading to observable atropisomers. publish.csiro.auresearchgate.netpublish.csiro.aupublish.csiro.au |

Biological Activities and Molecular Mechanisms of Eupomatilone 4 Action

In Vitro Biological Activity Spectrum of Eupomatilone 4

The in vitro evaluation of this compound has unveiled its multifaceted biological profile. Studies have systematically screened the compound against various cell lines and microbial strains to quantify its effects.

This compound has been identified as a cytotoxic natural product. researchgate.net While specific data regarding its IC50 value against the HT-29 human colon cancer cell line from the searched articles is not available, its classification among other cytotoxic compounds with a 1,3-benzodioxole (B145889) ring system suggests its potential as an anticancer agent. researchgate.net Further research is necessary to quantify its specific cytotoxic and antiproliferative effects against a broader panel of human tumor cell lines.

Table 1: Reported Cytotoxic Activity of this compound

| Compound | Activity | Cell Line | IC50 (µM) |

|---|

This table is based on available data and will be updated as more research becomes available.

Investigations into the antimicrobial properties of this compound have shown its potential in combating various pathogens. Although specific minimum inhibitory concentration (MIC) values for this compound are not detailed in the provided search results, it has been identified as a component in plant extracts exhibiting antimicrobial activity. nih.gov For instance, extracts of Boerhavia diffusa, which contains this compound, have demonstrated inhibitory effects against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov The ethanolic root extract of this plant showed significant zones of inhibition against these bacteria. nih.gov While these findings are promising, direct testing of isolated this compound is required to ascertain its specific antimicrobial spectrum and potency.

Table 2: Antimicrobial Activity Associated with this compound-Containing Extracts

| Extract Source | Target Microorganism | Activity |

|---|---|---|

| Boerhavia diffusa (containing this compound) | Pseudomonas aeruginosa | Antibacterial |

This table reflects the activity of extracts containing this compound, not the isolated compound.

This compound has been identified within plant extracts that exhibit antioxidant and anti-inflammatory properties. nih.gov The plant Boerhavia diffusa, known to contain this compound, is recognized for its antioxidant capabilities, which are crucial in mitigating oxidative stress. nih.gov Similarly, this plant has been traditionally used for its anti-inflammatory effects. nih.gov However, the direct contribution of this compound to these activities has not been isolated and quantified in the available research. Further studies on the purified compound are needed to determine its specific antioxidant and anti-inflammatory potential.

Mechanistic Probes into this compound's Biological Modulations

Understanding the mechanisms by which this compound exerts its biological effects is a critical area of ongoing research. Preliminary insights suggest that its activity may stem from interactions with specific cellular components and modulation of key signaling pathways.

The precise cellular and subcellular targets of this compound are not yet fully elucidated. However, some compounds with similar structural features, such as a 1,3-benzodioxole ring system, have been shown to interfere with microtubule assembly. researchgate.net For instance, certain 6-benzyl-1,3-benzodioxole derivatives act as antimitotic agents by inhibiting tubulin polymerization. researchgate.net This suggests that tubulin could be a potential target for this compound, warranting further investigation into its effects on the cytoskeleton and cell division processes.

The molecular interactions and the specific signaling pathways modulated by this compound are still under investigation. For some related compounds containing a 1,3-benzodioxole moiety, their biological activity has been linked to the modulation of various signaling pathways. researchgate.net For example, some chalcone (B49325) derivatives with this structural feature have been shown to induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2. researchgate.net It is hypothesized that this compound might operate through similar mechanisms, but direct evidence from studies focused specifically on this compound is required to confirm these possibilities.

Comparison of this compound Mechanisms with Other Bioactive Lignans (B1203133)

The chemical compound this compound belongs to the lignan (B3055560) family, a diverse group of phenylpropanoid dimers known for a wide array of biological activities. acs.org While specific research on the molecular mechanism of this compound is limited, its activity can be contextualized by comparing its structure and reported cytotoxicity to those of other well-characterized bioactive lignans. Eupomatilones are considered a unique subgroup of lignans, sometimes referred to as "degraded" or secolignans. acs.org

Biological Activities of Eupomatilone Derivatives

Studies on lignans isolated from the plant Gymnotheca chinensis, a source of various eupomatilone-type compounds, have revealed cytotoxic activities against several human cancer cell lines. researchgate.netrhhz.net Although specific data for this compound is not detailed in these studies, the findings for related compounds provide insight into the potential bioactivity of this family. For instance, various novel lignans from this plant, including eupodienone and biphenyl (B1667301) tetrahydrofuran (B95107) types, have been assessed for cytotoxicity. researchgate.netrhhz.net One eupodienone lignan, Gymnothelignan T, showed no significant activity (IC₅₀ > 50 μmol/L), while a biphenyl lignan, Gymnothelignan X1, displayed moderate cytotoxicity across multiple cell lines. researchgate.netrhhz.net

| Compound | Lignan Type | Cell Line | IC₅₀ (μmol/L) | Reference |

|---|---|---|---|---|

| Gymnothelignan T | Eupodienone | HCT15, HCT116, A549, MCF-7, HepG2 | > 50 | rhhz.net |

| Gymnothelignan X1 | Biphenyl Tetrahydrofuran | MCF-7 | 9.1 | researchgate.net |

| HCT15 | 11.2 | |||

| HCT116 | 18.4 | |||

| HepG2 | 23.5 | |||

| A549 | 26.5 |

Molecular Mechanisms: A Comparative Overview

The precise molecular target for this compound has not been definitively established in the available scientific literature. However, by examining the mechanisms of other prominent bioactive lignans, potential pathways for its action can be inferred. The most common mechanisms of action for cytotoxic lignans involve the disruption of cellular division machinery, specifically targeting tubulin and topoisomerase enzymes. researchgate.netphcogrev.complos.org

Tubulin Interaction: A primary mechanism for many cytotoxic lignans is the inhibition of microtubule dynamics. researchgate.net Microtubules are essential components of the cytoskeleton and the mitotic spindle, and their disruption leads to cell cycle arrest and apoptosis.

Podophyllotoxin (B1678966): This well-known aryltetralin lignan is a potent inhibitor of tubulin polymerization. researchgate.net It binds to the colchicine (B1669291) binding site on β-tubulin, preventing the assembly of microtubules. researchgate.net This action leads to mitotic arrest in the G2/M phase of the cell cycle.

Structural Comparison: this compound, like podophyllotoxin, possesses a complex polycyclic structure, including a lactone ring, which is often crucial for cytotoxic potency. acs.org Although its binding site is unknown, its structural class suggests that interaction with tubulin is a plausible, though unconfirmed, mechanism of action.

Topoisomerase Inhibition: DNA topoisomerases are critical enzymes that manage the topological state of DNA during replication and transcription. phcogrev.complos.org Inhibitors of these enzymes, often called "poisons," stabilize the transient complex between the topoisomerase and DNA, leading to double-strand breaks and cell death. plos.org

Etoposide (B1684455) and Teniposide: These semi-synthetic derivatives of podophyllotoxin are not tubulin inhibitors but potent poisons of topoisomerase II. plos.org Their mechanism involves the formation of a ternary complex with the enzyme and DNA, preventing the re-ligation of the DNA strands. plos.org This mode of action is responsible for their clinical use as anticancer agents.

Camptothecin: This alkaloid is a classic example of a topoisomerase I inhibitor, acting through a similar poisoning mechanism that targets a different enzyme class. phcogrev.com

Structural Comparison: The biaryl scaffold present in this compound is a feature shared with many topoisomerase inhibitors. Given that subtle structural modifications can switch the target from tubulin (podophyllotoxin) to topoisomerase II (etoposide), it is conceivable that this compound could function through topoisomerase inhibition. However, this remains speculative without direct experimental evidence.

The table below summarizes the comparison between this compound and other key bioactive lignans.

| Compound | Structural Class | Key Structural Feature(s) | Primary Molecular Mechanism | Reference |

|---|---|---|---|---|

| This compound | Biaryl Lignan | Biaryl skeleton, γ-butyrolactone motif | Not definitively identified; reported as cytotoxic | nih.gov |

| Podophyllotoxin | Aryltetralin Lignan | Lactone ring, trimethoxyphenyl group | Inhibition of tubulin polymerization (binds colchicine site) | researchgate.net |

| Etoposide | Aryltetralin Lignan Glycoside | Glucoside derivative of podophyllotoxin | Inhibition of topoisomerase IIα | plos.org |

| Camptothecin | Quinoline Alkaloid (structurally distinct but functionally compared) | Planar pentacyclic ring system | Inhibition of topoisomerase I | phcogrev.com |

Structure Activity Relationship Sar Studies of Eupomatilone 4 and Its Analogues

Systematic Modification of Eupomatilone 4 Structure for Activity Enhancement

The systematic modification of a lead compound is a cornerstone of lead optimization in drug discovery. numberanalytics.com This process involves the synthesis of a series of related analogues where specific parts of the molecule are altered to probe their importance for biological activity. nih.govindianchemicalsociety.com For this compound, modifications would logically target its three main structural components: the two aromatic rings of the biphenyl (B1667301) moiety and the dihydrofuranone (γ-lactone) ring.

Research on related natural products demonstrates that even minor structural changes can lead to significant differences in biological activity, a phenomenon known as an "activity cliff". researchgate.net The synthesis of analogues of this compound would allow researchers to explore the chemical space around its core scaffold. While extensive SAR data tables for this compound are not widely available in the reviewed literature, a rational approach to its modification can be proposed based on established synthetic strategies and SAR principles. numberanalytics.comnih.gov

Key areas for modification on the this compound scaffold include:

The Biphenyl Moiety: Altering the substitution pattern (number, type, and position of methoxy (B1213986) groups) on both aromatic rings can influence electronic properties and binding interactions. The biphenyl unit is a known "privileged structure" that can interact with various biological targets. indianchemicalsociety.com

The Dihydrofuranone Ring: Modifications to the lactone ring, such as altering the substituents at the C3 and C5 positions, are critical. The α-methylene group is often a key pharmacophore in bioactive lactones, acting as a Michael acceptor. researchgate.net

The Linker: The nature of the connection between the biphenyl system and the lactone ring can be varied to assess the impact of conformational flexibility and orientation on efficacy.

The following table illustrates potential systematic modifications to the this compound structure for SAR studies.

| Modification Site | Parent Group (this compound) | Proposed Modifications | Rationale for Modification |

| Aromatic Ring A | Methoxy groups | Hydroxyl, Halogen, Alkyl, Trifluoromethyl | To probe the role of hydrogen bonding, electronic effects, and lipophilicity. |

| Aromatic Ring B | Methoxy groups, Methylenedioxy | Varying number and position of methoxy groups, Ring-opening of the methylenedioxy bridge | To assess the electronic and steric requirements for binding to a biological target. |

| Lactone Ring (C3) | Methylene group | Alkyl substitution, Removal of unsaturation | To determine the importance of the Michael acceptor functionality for activity. |

| Lactone Ring (C4) | Methyl group | Hydrogen, Ethyl, Hydroxymethyl | To explore the steric tolerance at this position and introduce potential new interaction points. |

Influence of Functional Groups and Stereochemistry on Biological Efficacy

The biological activity of a molecule is profoundly influenced by its functional groups and three-dimensional arrangement (stereochemistry). researchgate.netrsc.orgnumberanalytics.com For this compound, both aspects are critical determinants of its potential efficacy.

Functional Groups: The characteristic functional groups of this compound include the aromatic methoxy groups, the methylenedioxy bridge, and the α,β-unsaturated γ-lactone.

α,β-Unsaturated Lactone: The α-methylene-γ-butyrolactone motif is a widely encountered structural unit in many bioactive natural products and is often essential for their activity. researchgate.netresearchgate.net This group can participate in covalent bonding with biological nucleophiles, such as cysteine residues in enzymes, via a Michael addition reaction.

Stereochemistry: The eupomatilone family of lignans (B1203133) possesses significant stereochemical complexity.

Chiral Centers: this compound has defined stereocenters on the lactone ring, typically at the C4 and C5 positions. nih.gov The relative and absolute configuration at these centers can dramatically affect how the molecule fits into a target's binding site. Studies on other chiral drugs, like oseltamivir, have shown that different stereoisomers can have vastly different biological activities, with some being highly potent and others inactive. mdpi.comrsc.org The synthesis of different diastereomers is crucial to identifying the optimal configuration for activity. researchgate.netresearchgate.net

Atropisomerism: Due to hindered rotation around the biaryl single bond, eupomatilones can exist as stable, separable rotational isomers known as atropisomers. researchgate.net This phenomenon adds another layer of stereochemical complexity, as the two atropisomers are non-superimposable mirror images (enantiomers) or diastereomers that can exhibit different biological profiles. NMR studies of related eupomatilones have shown the presence of two distinct rotational isomers at room temperature. researchgate.net

The following table summarizes the key structural features and their potential influence on biological activity.

| Feature | Description | Potential Influence on Biological Efficacy |

| α-Methylene γ-Lactone | An α,β-unsaturated carbonyl system. | Acts as a potential Michael acceptor, allowing for covalent interactions with target proteins. Essential for the cytotoxicity of many related lignans. researchgate.net |

| Biphenyl System | Two directly connected aromatic rings. | Provides a rigid scaffold for orienting substituents. Can engage in hydrophobic and π-stacking interactions. |

| Oxygenated Substituents | Methoxy and methylenedioxy groups. | Modulate solubility, electronic properties, and metabolic stability. Can act as hydrogen bond acceptors. |

| C4/C5 Stereocenters | Chiral centers on the lactone ring. | Dictate the precise 3D shape of the molecule, which is critical for specific binding to a biological target. Different stereoisomers may have different activities. rsc.org |

| Atropisomerism | Hindered rotation about the biaryl axis. | Leads to stable, non-planar conformations that can be recognized differently by chiral biological targets like enzymes and receptors. researchgate.net |

Computational Chemistry and Molecular Modeling in SAR Prediction for this compound

Computational chemistry and molecular modeling are indispensable tools for predicting and rationalizing the structure-activity relationships of bioactive molecules, thereby accelerating the drug discovery process. numberanalytics.comnih.gov These in silico methods can be applied to this compound and its analogues to prioritize the synthesis of the most promising compounds and to understand their mechanism of action at a molecular level.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule (ligand) within the active site of a target protein. jppres.comd-nb.info For this compound, docking studies could be performed against a relevant biological target (e.g., an enzyme or receptor implicated in a disease). The results, often expressed as a docking score or binding energy (in kcal/mol), can estimate the strength of the interaction. Analysis of the docked pose can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues, helping to explain the observed SAR. mdpi.com For example, a modification that removes a key hydrogen bond would be predicted to have lower activity. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for this compound analogues, a predictive model can be built. This model can then be used to estimate the activity of novel, unsynthesized analogues, allowing for the virtual screening of large compound libraries.

The table below illustrates the type of data generated from a hypothetical molecular docking study of this compound analogues against a target protein.

| Compound | Modification from this compound | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| This compound | Parent Compound | -8.5 | Hydrogen bond with Ser-120; Hydrophobic interactions with Phe-210, Leu-214 |

| Analogue 1 | Demethylation of one methoxy group | -8.9 | Additional hydrogen bond with Tyr-150; Retains parent interactions |

| Analogue 2 | Saturation of C3-methylene bond | -6.2 | Loss of potential covalent interaction; Steric clash with Gly-119 |

| Analogue 3 | (4S, 5R)-Stereoisomer | -7.1 | Different orientation in binding pocket; Loss of H-bond with Ser-120 |

| Analogue 4 | Replacement of methylenedioxy with two methoxy groups | -8.4 | Similar binding energy; Slightly altered hydrophobic contacts |

These computational approaches provide a powerful framework for understanding the SAR of this compound, guiding the design of more effective derivatives for further experimental evaluation. nih.govacs.org

Conclusion and Future Perspectives in Eupomatilone 4 Research

Summary of Current Achievements in Eupomatilone 4 Science

Research on this compound, a member of the structurally complex eupomatilone family of lignans (B1203133), has led to significant achievements, primarily in the field of synthetic organic chemistry. nih.gov These natural products, isolated from Eupomatia bennettii, feature a unique rearranged and atropisomerically fluxional structure that has made them attractive and challenging targets for total synthesis. nih.govresearchgate.net

A major milestone has been the successful development of multiple total syntheses of this compound. Initial strategies established convergent and diastereocontrolled routes, successfully constructing the core structure and revising the structure of related compounds like Eupomatilone 6. nih.gov Subsequent research has focused on improving the efficiency and elegance of these syntheses. One notable achievement is the development of a concise synthesis utilizing a rhodium-catalyzed enantioselective desymmetrization of a cyclic meso anhydride (B1165640), which provided a novel approach to the molecule's complex stereochemistry. nih.gov

More recently, highly efficient and divergent synthetic strategies have been reported. These methods allow for the creation of not only this compound but also several other members of the eupomatilone family from a common chiral intermediate. figshare.com A protecting-group-free asymmetric total synthesis has also been accomplished, significantly shortening the path to this compound and its analogs to as few as five or six steps from commercial starting materials. figshare.comresearchgate.net These synthetic advancements represent the current pinnacle of achievement in this compound science, providing robust platforms for producing the molecule and its derivatives for further study.

Table 1: Key Synthetic Achievements in this compound Research

| Synthetic Strategy | Key Features | Significance | Reference |

|---|---|---|---|

| Convergent and Diastereocontrolled Total Synthesis | Based on a diastereoselective hydroboration/oxidation and a Lipshutz biarylcuprate cross-coupling. | First successful total synthesis; enabled structural revision of related lignans. | nih.gov |

| Rhodium-Catalyzed Enantioselective Desymmetrization | Employs enantioselective desymmetrization of a cyclic meso anhydride with an organozinc reagent. | Provided a concise and novel method for establishing key stereocenters. | nih.gov |

| Divergent Total Synthesis | Utilizes a common chiral γ-butyrolactone intermediate to access multiple eupomatilones. | Highly efficient, allowing for the rapid assembly of a family of related natural products. | figshare.com |

| Protecting-Group-Free Asymmetric Synthesis | Based on a modified Kowalski ester homologation to form the γ-butyrolactone core. | One of the shortest and highest-yielding synthetic routes reported to date. | researchgate.net |

Emerging Research Directions and Unanswered Questions

Despite the remarkable progress in its synthesis, significant questions about this compound remain unanswered, pointing toward several emerging research directions. The most prominent gap in current knowledge is the comprehensive biological activity profile of this compound. While lignans as a class are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties, the specific biological targets and therapeutic potential of this compound have not been extensively investigated. researchgate.net

This leads to several key unanswered questions:

What are the specific intracellular targets of this compound?

What is its mechanism of action at the molecular level?

Does it exhibit selective activity against specific cell lines or pathogens?

How does its unique atropisomeric nature influence its biological function? researchgate.net

Future research will likely focus on answering these questions through comprehensive biological screening and mechanistic studies. Another emerging direction is the continued refinement of its synthesis. While current methods are highly effective, developing routes that are more scalable, cost-effective, and environmentally friendly ("green chemistry") remains a priority for producing sufficient quantities for in-depth biological evaluation. chinayyhg.com

Potential for this compound as a Chemical Probe or Scaffold for Further Discovery

The complex and unique chemical architecture of this compound makes it an excellent candidate for use as both a chemical probe and a synthetic scaffold. A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. sigmaaldrich.comrsc.org To develop this compound into a probe, its specific biological target must first be identified. Once a target is known, derivatives of this compound could be synthesized with reporter tags (like fluorescent groups or biotin) to visualize and study the target protein within its native cellular environment. rsc.orgunimi.it

Perhaps more immediately, this compound serves as a valuable scaffold for further discovery. In medicinal chemistry, a scaffold is a core molecular structure from which a library of new compounds can be built. openlabnotebooks.org The successful divergent syntheses of this compound and its relatives have already established the feasibility of modifying its structure. figshare.com This opens the door to:

Structure-Activity Relationship (SAR) Studies: By systematically altering different parts of the this compound molecule, researchers can determine which functional groups are essential for any observed biological activity. mdpi.com

Scaffold Hopping: The core structure of this compound can be modified to create novel chemical entities that may possess improved potency, selectivity, or pharmacokinetic properties. openlabnotebooks.org

Library Generation: The advanced synthetic routes now available can be used to generate a diverse library of this compound-based analogs for high-throughput screening against various diseases, potentially leading to the discovery of new therapeutic agents. researchgate.net

The potential of this compound as a foundational structure for new chemical biology tools and drug candidates is substantial, contingent on a deeper understanding of its biological interactions.

Challenges and Opportunities in this compound Research and Development

The future of this compound research is characterized by a distinct set of challenges and corresponding opportunities. Overcoming these hurdles will be critical to unlocking the full potential of this intriguing natural product.

Table 2: Challenges and Opportunities in this compound R&D

| Category | Description |

|---|---|

| Challenges | |

| Synthetic Complexity | The molecule possesses a highly complex, sterically congested structure with multiple chiral centers and atropisomerism, making its synthesis inherently difficult. nih.govresearchgate.net |

| Scalability | Current multi-step syntheses, while elegant, are challenging to scale up for the production of gram-level quantities needed for extensive biological studies and preclinical development. frontiersin.org |

| Unknown Biological Profile | The lack of a defined biological target or a clear mechanism of action hinders rational drug design and its development as a therapeutic agent or chemical probe. |

| Opportunities | |

| Methodology Development | The complex structure of this compound serves as an excellent platform for inventing and validating new synthetic reactions and strategies in organic chemistry. researchgate.net |

| Drug Discovery | As a member of the biologically active lignan (B3055560) family, this compound and its derivatives represent a promising, underexplored area for the discovery of new agents for cancer, infectious diseases, or other conditions. researchgate.net |

| Chemical Biology | The development of synthetic analogs can provide powerful tools to explore fundamental biological processes, assuming a specific target can be identified. |

| Interdisciplinary Research | The journey from synthesis to biological application requires collaboration between synthetic chemists, chemical biologists, and pharmacologists, fostering innovation. |

The primary challenge remains the intrinsic molecular complexity of this compound. While this complexity makes it a fascinating target for academic synthesis, it is a significant barrier to its practical application and large-scale production. frontiersin.org Furthermore, without a known biological function, investment in further development is difficult to justify.

However, these challenges are directly linked to major opportunities. The pursuit of more efficient syntheses will continue to drive innovation in chemical methodology. The greatest opportunity lies in the systematic biological evaluation of this compound. The availability of synthetic routes means that this is now possible. A concerted effort to screen this compound and a library of its analogs against a wide array of biological targets could unveil novel therapeutic leads, transforming this synthetically challenging molecule into a valuable asset for human health.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of Eupomatilone 4 in natural product isolation studies?

- Methodological Answer :

- Step 1 : Perform high-resolution mass spectrometry (HRMS) to determine molecular formula and isotopic patterns. Compare with literature values for this compound .

- Step 2 : Use nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments, e.g., COSY, HSQC, HMBC) to assign stereochemistry and functional groups. Cross-validate with published spectral data .

- Step 3 : Conduct X-ray crystallography if crystalline samples are obtainable, as this provides unambiguous structural confirmation .

Q. What experimental approaches are recommended for optimizing the extraction yield of this compound from plant sources?

- Methodological Answer :

- Step 1 : Use a factorial design (e.g., response surface methodology) to evaluate variables like solvent polarity, extraction time, and temperature .

- Step 2 : Validate extraction efficiency via HPLC or LC-MS, comparing peak areas/retention times against purified standards .

- Step 3 : Replicate trials to assess reproducibility, documenting deviations and refining protocols iteratively .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity results for this compound across different cell-line assays?

- Methodological Answer :

- Step 1 : Verify assay conditions (e.g., cell passage number, culture medium, and incubation time) for consistency. Cross-check with published protocols .

- Step 2 : Analyze dose-response curves using non-linear regression models to calculate IC50/EC50 values. Compare statistical significance via ANOVA or t-tests .

- Step 3 : Investigate off-target effects using proteomics or transcriptomics to identify unintended pathways influenced by the compound .

Q. What strategies are effective for elucidating the biosynthetic pathway of this compound in plant systems?

- Methodological Answer :

- Step 1 : Employ isotope-labeled precursor feeding experiments (e.g., ¹³C-glucose) to trace metabolic incorporation via NMR or MS .

- Step 2 : Use RNA sequencing (RNA-seq) to identify candidate genes in tissues with high this compound production. Validate via qPCR and enzyme assays .

- Step 3 : Apply CRISPR/Cas9 or RNAi to knock out suspected biosynthetic genes and monitor metabolite depletion .

Q. How can computational methods complement experimental studies of this compound’s mechanism of action?

- Methodological Answer :

- Step 1 : Perform molecular docking simulations with target proteins (e.g., kinases or receptors) using software like AutoDock Vina. Compare binding affinities with known ligands .

- Step 2 : Validate predictions via in vitro binding assays (e.g., SPR or ITC) and correlate computational ΔG values with experimental Kd .

- Step 3 : Use molecular dynamics (MD) simulations to assess compound-protein interactions over time, identifying key residues for mutagenesis studies .

Data Handling & Interpretation

Q. What criteria should guide the selection of statistical models for analyzing dose-dependent effects of this compound?

- Methodological Answer :

- Step 1 : Assess data distribution (normal vs. non-normal) using Shapiro-Wilk tests. Choose parametric (e.g., linear regression) or non-parametric (e.g., Mann-Whitney U) tests accordingly .

- Step 2 : For non-linear relationships, apply log-transformation or use sigmoidal models (e.g., Hill equation) .

- Step 3 : Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize biological significance beyond p-values .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Step 1 : Evaluate pharmacokinetic parameters (e.g., bioavailability, half-life) via LC-MS/MS to identify absorption/metabolism barriers .

- Step 2 : Use tissue-specific microdialysis or imaging (e.g., PET) to assess compound distribution in vivo .

- Step 3 : Design co-culture or organoid models to bridge the gap between simplified in vitro systems and complex in vivo environments .

Ethical & Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound research across laboratories?

- Methodological Answer :

- Step 1 : Publish detailed experimental procedures, including instrument calibration methods and raw data in supplementary materials .

- Step 2 : Use authenticated cell lines (e.g., STR profiling) and compound batches verified via orthogonal analytical methods .

- Step 3 : Participate in inter-laboratory validation studies, sharing standardized protocols and blinded samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.